Technical Guide: Synthesis and Characterization of Anticancer Agent 190 (Compound 3e), a Dual KSP and PI3Kδ Inhibitor
Technical Guide: Synthesis and Characterization of Anticancer Agent 190 (Compound 3e), a Dual KSP and PI3Kδ Inhibitor
This document provides a comprehensive technical overview of the synthesis, characterization, and biological evaluation of Anticancer Agent 190, also identified as compound 3e. This small molecule is a potent dual inhibitor of Kinesin Spindle Protein (KSP) and Phosphoinositide 3-kinase delta (PI3Kδ), with demonstrated efficacy against breast cancer cells.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development.
Overview of Anticancer Agent 190 (Compound 3e)
Anticancer Agent 190 (compound 3e) is a novel quinazolinone derivative designed to simultaneously target two key proteins implicated in cancer progression: KSP and PI3Kδ.[1][2] KSP is a motor protein essential for the formation of the bipolar mitotic spindle, and its inhibition leads to cell cycle arrest and apoptosis.[1] PI3Kδ is a lipid kinase that plays a crucial role in the proliferation and survival of cancer cells.[1] By dually targeting these pathways, compound 3e presents a promising strategy for anticancer therapy.
Synthesis of Anticancer Agent 190 (Compound 3e)
The synthesis of compound 3e is based on the structural framework of two approved anticancer drugs, Ispinesib (a KSP inhibitor) and Idelalisib (a PI3Kδ inhibitor).[2] The general synthetic scheme involves the reaction of 2-mercaptoquinazolin-4(3H)-one with an appropriate electrophile.
Experimental Protocol:
A detailed experimental protocol for the synthesis of the 2-mercaptoquinazolin-4(3H)-one scaffold and subsequent derivatization to yield compounds including 3e is described in the primary literature.[1][2] The synthesis generally involves a multi-step process:
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Formation of the Quinazolinone Core: This typically involves the cyclization of an anthranilic acid derivative with a thiocyanate salt.
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Alkylation/Arylation: The thiol group of the 2-mercaptoquinazolin-4(3H)-one is then reacted with a suitable alkyl or aryl halide to introduce the desired side chains. For compound 3e, this would involve a specific substituted halide to achieve the final structure.
It is important to consult the primary research article for the precise reagents, reaction conditions, and purification methods used in the synthesis of compound 3e.[1][2]
Characterization of Anticancer Agent 190 (Compound 3e)
The structural identity and purity of the synthesized compound 3e were confirmed using various analytical techniques.
Table 1: Physicochemical and Spectroscopic Data for Compound 3e
| Parameter | Value |
| Molecular Formula | C₂₂H₁₈FN₃O₂S |
| Molecular Weight | 423.47 g/mol |
| Physical State | Solid |
| Melting Point | Not explicitly provided in the abstract |
| ¹H NMR | Data available in the full publication |
| ¹³C NMR | Data available in the full publication |
| Mass Spectrometry | Data available in the full publication |
| Purity (e.g., HPLC) | Not explicitly provided in the abstract |
Detailed spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry) and purity analysis are crucial for confirming the identity and quality of the synthesized compound and are typically found in the supplementary information of the primary research article.[1][2]
Biological Activity and Mechanism of Action
Compound 3e has been shown to be a potent inhibitor of both KSP and PI3Kδ and exhibits significant cytotoxic activity against breast cancer cells.
Enzymatic Inhibition
Table 2: In Vitro Inhibitory Activity of Compound 3e [1]
| Target | IC₅₀ (nM) |
| KSP ATPase | 68.42 - 88.65 (Range for active compounds) |
| PI3Kδ | Nanomolar potency |
The specific IC₅₀ value for compound 3e against KSP and PI3Kδ should be referred from the main body of the cited paper.
Cytotoxic Activity
Table 3: In Vitro Cytotoxicity of Compound 3e against MDA-MB-231 Breast Cancer Cells [1][2]
| Cell Line | IC₅₀ (µM) |
| MDA-MB-231 | 9.97 |
| Normal Oral Epithelial Cells | 222 |
The data indicates that compound 3e is significantly more potent against the cancer cell line compared to normal cells, suggesting a favorable therapeutic window.[1][2]
Signaling Pathways
The dual-action mechanism of Anticancer Agent 190 involves the inhibition of two distinct signaling pathways critical for cancer cell proliferation and survival.
Caption: Signaling pathways targeted by Anticancer Agent 190.
Experimental Workflows
The biological evaluation of Anticancer Agent 190 involved several key in vitro assays.
KSP ATPase Inhibition Assay
The inhibitory effect of compound 3e on KSP activity was determined using a microtubule-activated ATPase endpoint assay.[2]
Caption: Workflow for KSP ATPase inhibition assay.
Cell Viability (MTT) Assay
The cytotoxic effects of compound 3e on cancer and normal cells were assessed using the MTT assay.
